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Compound of Interest

Compound Name: (+)-OSU6162

Cat. No.: B12388262

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-OSU6162, the (R)-enantiomer of OSU6162, is a novel psychoactive compound with a
uniqgue pharmacological profile as a dopamine stabilizer. It acts as a partial agonist at both
dopamine D2 and serotonin 5-HT2A receptors. This technical guide provides a comprehensive
overview of the chemical structure, properties, and pharmacology of (+)-OSU6162, with a focus
on its distinct characteristics compared to its more commonly studied (S)-enantiomer, (-)-
OSU6162. This document is intended to serve as a resource for researchers and professionals
in the field of drug development and neuroscience.

Chemical Structure and Properties

(+)-OSU6162, also known as PNU-96391, is a phenylpiperidine derivative. Its chemical
structure is characterized by a propyl-piperidine ring linked to a methanesulfonyl-phenyl group.

Chemical Identification

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b12388262?utm_src=pdf-interest
https://www.benchchem.com/product/b12388262?utm_src=pdf-body
https://www.benchchem.com/product/b12388262?utm_src=pdf-body
https://www.benchchem.com/product/b12388262?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Identifier Value

(3R)-3-[3-(methylsulfonyl)phenyl]-1-

IUPAC Name L
propylpiperidine
CAS Number 156907-84-5 (for racemate)
Molecular Formula C15H23NO2S
Molecular Weight 281.41 g/mol
CCCN1CCC--INVALID-LINK--
SMILES
C2=CC(=CC=C2)S(=0)(=0)C
INChl=1S/C15H23N0O2S/c1-3-9-16-10-5-7-
14(12-16)13-6-4-8-15(11-
InChl

13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-
2H3/t14-/m0/s1

Physicochemical Properties

Detailed experimental data on the physicochemical properties of the isolated (+)-enantiomer
are not extensively reported in publicly available literature. However, based on its chemical
structure, it is expected to be a white to off-white solid with solubility in organic solvents and
agueous acidic solutions.

Pharmacological Properties

(+)-OSU6162 exhibits a dual mechanism of action as a partial agonist at dopamine D2 and
serotonin 5-HT2A receptors. This profile contributes to its function as a "dopamine stabilizer,"
meaning it can modulate dopaminergic activity depending on the baseline level of dopamine in
the brain.

In Vitro Pharmacology

Both enantiomers of OSU6162 demonstrate partial agonism at D2 and 5-HT2A receptors, but
with notable differences in potency and efficacy.[1][2] The (+)-enantiomer has been shown to
have higher efficacy at the 5-HT2A receptor compared to the (-)-enantiomer.[1][2][3]
Conversely, the (-)-enantiomer exhibits higher potency at the D2 receptor.[1][2]
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While specific Ki, EC50, and Emax values for (+)-OSU6162 are not consistently reported
across the literature, the available data indicates a lower affinity for D2 receptors compared to
its S-enantiomer.[4] One study reported a pKi value of 5.36 for (S)-OSU6162 at the D2
receptor.[1][4] For the racemic mixture, one study noted an Emax of 54.3% relative to
dopamine in a [35S]GTPyS binding assay in the absence of sodium ions.[1][4]

Table 2.1: Comparative In Vitro Receptor Profile of OSU6162 Enantiomers

Receptor (+)-OSU6162 (-)-OSU6162 Reference
) Lower Potency, Partial  Higher Potency,
Dopamine D2 _ _ , [1][2]
Agonist Partial Agonist
) Higher Efficacy, Partial Weaker Partial
Serotonin 5-HT2A _ _ [LI[21[3][4]
Agonist Agonist

Note: Quantitative data for the individual enantiomers are not consistently available. The table
reflects the qualitative comparisons reported in the literature.

In Vivo Pharmacology

In animal models, both enantiomers of OSU6162 have demonstrated the ability to stabilize
locomotor activity. They can stimulate motor activity in animals with low baseline activity (e.g.,
habituated rats) and inhibit activity in animals with high baseline activity (e.g., amphetamine-
treated rats).[5] The greater stimulatory activity of (+)-OSU6162 in vivo has been correlated
with its higher efficacy at 5-HT2A receptors.[1][2] The head-twitch response (HTR) in mice, a
behavioral proxy for 5-HT2A receptor activation, is induced by (+)-OSU6162, further supporting
its partial agonist activity at this receptor.[3]

Experimental Protocols

The following sections outline the general methodologies for key experiments used to
characterize compounds like (+)-OSU6162.

Radioligand Binding Assay (for Dopamine D2 and
Serotonin 5-HT2A Receptors)
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This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the receptor by the test

compound.

Materials:

Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells stably
transfected with human D2 or 5-HT2A receptors).[6]

Radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).[1][7]
Test compound ((+)-OSU6162) at various concentrations.

Assay buffer (e.g., 50 mM Tris-HCI, 120 mM NaCl, 5 mM KCI, 2 mM CacClz, 1 mM MgClz, pH
7.4).

Non-specific binding control (a high concentration of a known unlabeled ligand, e.g.,
haloperidol for D2, ketanserin for 5-HT2A).[7]

Glass fiber filters.

Scintillation counter.

Procedure:

Incubation: Incubate the cell membranes, radioligand, and varying concentrations of the test
compound in the assay buffer.

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound
from unbound radioligand.

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
Counting: Measure the radioactivity on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the test
compound concentration to determine the IC50 value. Calculate the Ki value using the
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Cheng-Prusoff equation.[8]
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Caption: Workflow for a competitive radioligand binding assay.

[3°S]GTPYS Binding Assay (Functional Assay)

This functional assay measures the G-protein activation following receptor stimulation by an
agonist or partial agonist.

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound.

Materials:

Cell membranes expressing the receptor of interest coupled to G-proteins.

[5S]GTPYS.

 GDP.

Test compound ((+)-OSU6162) at various concentrations.

Assay buffer.
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¢ Scintillation counter.

Procedure:

Pre-incubation: Pre-incubate the cell membranes with the test compound and GDP.
e Initiation: Initiate the reaction by adding [3>S]GTPyS.
« Incubation: Incubate to allow for [**S]GTPyS binding to activated G-proteins.

» Termination and Filtration: Terminate the reaction and separate bound from free [3>*S]GTPyS
by rapid filtration.

e Counting: Quantify the amount of bound [3>*S]GTPyS using a scintillation counter.

o Data Analysis: Plot the amount of [3°*S]JGTPyS bound against the logarithm of the test
compound concentration to determine EC50 and Emax values.

Signaling Pathways
Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to
Gi/o proteins. Activation of D2 receptors inhibits adenylyl cyclase, leading to a decrease in
intracellular cyclic AMP (CAMP) levels. As a partial agonist, (+)-OSU6162 would elicit a
submaximal response compared to a full agonist like dopamine. In a state of high dopaminergic
tone, it would act as a functional antagonist, while in a low dopamine state, it would act as an
agonist.
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Caption: Simplified Dopamine D2 receptor signaling pathway.
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Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a GPCR that couples to Gg/11 proteins. Its activation stimulates
phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into inositol trisphosphate (IPs3) and diacylglycerol (DAG). IPs triggers the release of intracellular
calcium, and DAG activates protein kinase C (PKC). As a partial agonist, (+)-OSU6162 would
induce a submaximal activation of this pathway.
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Caption: Simplified Serotonin 5-HT2A receptor signaling pathway.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b12388262?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis

The synthesis of specific enantiomers of OSU6162 typically involves chiral separation
techniques from a racemic mixture or asymmetric synthesis using chiral catalysts or starting
materials. Detailed protocols for the specific synthesis of the (+)-enantiomer are proprietary and
not extensively detailed in public literature.

Conclusion

(+)-OSU6162 is a pharmacologically active compound with a distinct profile as a partial agonist
at both dopamine D2 and serotonin 5-HT2A receptors. Its higher efficacy at 5-HT2A receptors
compared to its (-) enantiomer suggests it may have different therapeutic applications or a
varied side-effect profile. Further research is needed to fully elucidate the specific quantitative
pharmacological parameters of (+)-OSU6162 and to explore its full therapeutic potential. This
guide provides a foundational understanding of its chemical and pharmacological properties to
aid in future research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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